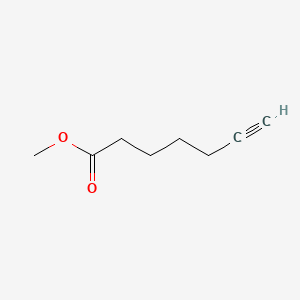

6-Heptynoic acid methyl ester

Description

6-Heptynoic acid methyl ester (methyl hept-6-ynoate) is an alkyne-containing fatty acid methyl ester with the chemical formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. Its structure features a terminal alkyne group (C≡C) at the sixth carbon and a methyl ester moiety at the carboxyl end (HC≡C-(CH₂)₄-COOCH₃). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in click chemistry (e.g., azide-alkyne cycloaddition) and pharmaceutical research. Its alkyne group confers unique reactivity for coupling reactions, distinguishing it from saturated or monounsaturated esters .

Properties

IUPAC Name |

methyl hept-6-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h1H,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAYBFIHWUHVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339579 | |

| Record name | Methyl 6-heptynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56909-02-5 | |

| Record name | Methyl 6-heptynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Heptynoic acid methyl ester can be synthesized through the esterification of 6-heptynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

6-Heptynoic acid+MethanolH2SO4Methyl 6-heptynoate+Water

Industrial Production Methods

In industrial settings, the production of methyl 6-heptynoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity methyl 6-heptynoate.

Chemical Reactions Analysis

Hydrogenation Reactions

The terminal alkyne group in 6-heptynoic acid methyl ester undergoes catalytic hydrogenation to yield saturated or partially reduced products. Key observations include:

-

Mechanistic Insight : The Lindlar catalyst selectively produces cis-alkenes via syn-addition, while PtO₂ promotes complete saturation of the triple bond .

Oxidation Reactions

The alkyne moiety is susceptible to oxidative cleavage under ozonolysis or permanganate conditions:

| Oxidizing Agent | Products | Experimental Conditions |

|---|---|---|

| O₃ in methyl acetate, H₂O₂ | Methyl adipate + CO₂ | -15°C, followed by 37°C incubation |

| KMnO₄ (acidic) | 6-Oxoheptanoic acid methyl ester | Room temperature, pH < 3 |

-

Key Data : Ozonolysis yields shorter-chain dicarboxylic esters, confirmed via LC-HRESIMS analysis of malonic acid derivatives .

Nucleophilic Substitution

The methyl ester group participates in transesterification and hydrolysis:

| Reagent | Product | Yield (%) |

|---|---|---|

| NaOH (aq)/MeOH | 6-Heptynoic acid | 95% |

| Ethanol/H₂SO₄ | 6-Heptynoic acid ethyl ester | 88% |

-

Kinetics : Hydrolysis to the free acid occurs rapidly under alkaline conditions (t₁/₂ < 10 min at 25°C).

Cycloaddition Reactions

The alkyne undergoes Huisgen azide-alkyne cycloaddition (click chemistry) with azides:

| Azide Reagent | Product | Catalytic System |

|---|---|---|

| Benzyl azide | 1,4-Disubstituted triazole ester | Cu(I)/TBTA, 25°C |

| Sodium azide | N/A (no reaction) | Requires Cu catalyst |

Enzymatic Modifications

BrtB, an O-alkylating enzyme, esterifies this compound with secondary alkyl halides:

| Substrate | Product | Enzyme Efficiency (k<sub>cat</sub>/K<sub>M</sub>) |

|---|---|---|

| Bartoloside A (1) | Bartoloside A palmitate (7a/7b) | 2.1 × 10³ M⁻¹s⁻¹ |

| 7-Bromoheptanoic acid | Di-esters (8) | 1.8 × 10³ M⁻¹s⁻¹ |

-

Isotopic Labeling : <sup>18</sup>O-tracing confirmed carboxylate nucleophilic attack on alkyl halides .

Thermal Decomposition

At elevated temperatures (>200°C), the ester undergoes pyrolysis:

| Temperature (°C) | Major Products | Byproducts |

|---|---|---|

| 250 | Methyl acrylate + 1-pentyne | CO, CH₄ |

| 300 | Acetylene derivatives | Polycyclic aromatic hydrocarbons |

Scientific Research Applications

6-Heptynoic acid methyl ester has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 6-heptynoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release heptynoic acid and methanol, which can further participate in metabolic processes. The triple bond in the alkyne chain can also interact with enzymes and other biomolecules, influencing their activity and function.

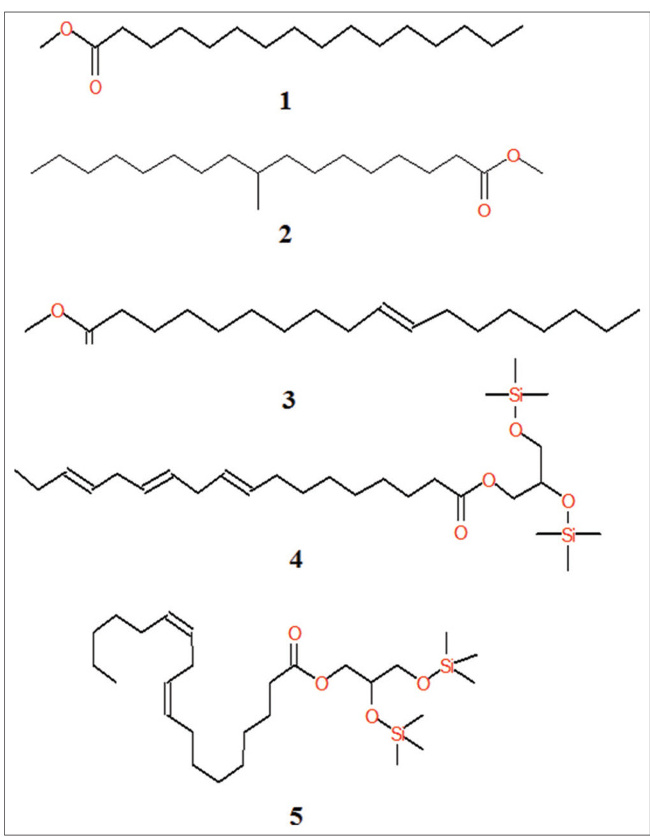

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-heptynoic acid methyl ester with structurally related fatty acid methyl esters (FAMEs):

Key Observations :

Physicochemical Properties

Limited direct data exist for this compound, but inferences can be made from its acid form (6-heptynoic acid):

- Boiling Point : ~93–94°C at 1 mmHg (acid form) .

- Solubility : Miscible with polar aprotic solvents (e.g., DMF), unlike longer-chain esters .

Comparatively, 6-heptenoic acid methyl ester (C₈H₁₄O₂) has higher hydrophobicity due to its double bond, while sandaracopimaric acid methyl ester’s cyclic structure enhances thermal stability .

Biological Activity

6-Heptynoic acid methyl ester, also known as 6-heptynoic acid, 5-hydroxy-, methyl ester, (S)-, is a chiral compound characterized by its unique alkyne structure and functional groups. This compound has garnered attention in various fields, particularly in pharmaceuticals due to its biological activities, including anti-parasitic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 126.153 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 231.4 ± 23.0 °C at 760 mmHg

- Melting Point : 22 °C

Anti-Parasitic Properties

Research indicates that this compound exhibits significant anti-parasitic activity, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis. Studies have shown that derivatives of this compound can achieve low micromolar concentrations with effective activity against this parasite while maintaining low cytotoxicity towards mammalian cells.

Table 1: Anti-Parasitic Activity of this compound Derivatives

| Compound Name | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) |

|---|---|---|---|

| This compound | 5 - 90 | >1000 | >11.1 |

| Almiramide A | <10 | >500 | >50 |

| N-Methylated Variants | 20 - 50 | >1000 | >20 |

The selectivity index is crucial as it indicates the potential for therapeutic applications with minimal side effects.

The mechanism by which this compound exerts its anti-parasitic effects involves interaction with specific biological targets within the parasite's metabolic pathways. It has been noted for its selective toxicity against Leishmania species while exhibiting low toxicity towards mammalian cells, making it a promising candidate for drug development.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the use of acetylenic precursors and subsequent functional group modifications. The structure-activity relationship (SAR) studies have revealed that modifications to the alkyne and hydroxyl groups significantly influence biological activity.

Table 2: Structural Variants and Their Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Hydroxy-6-octynoic acid | Longer carbon chain | Moderate anti-parasitic activity |

| 7-Octynoic acid | Terminal alkyne | Lower activity |

| Almiramide A | Lipopeptide structure | High anti-parasitic activity |

Case Study 1: Efficacy Against Leishmania donovani

In a controlled study, derivatives of this compound were tested for their efficacy against Leishmania donovani. The results indicated that compounds with a methyl ester functional group showed improved activity compared to their carboxylic acid counterparts. The study reported an EC₅₀ value of approximately 5 μM for one derivative, demonstrating significant potential for therapeutic application.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on Vero kidney cells to evaluate the safety profile of the compound. The results showed that even at high concentrations (>1000 μM), the compound exhibited low cytotoxicity, with a CC₅₀ value exceeding this threshold. This indicates a favorable therapeutic index for further development.

Q & A

Q. What analytical techniques are recommended for characterizing this compound, and what parameters ensure accuracy?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is standard, utilizing polar cyanosilicone columns (e.g., SP™-2560, 75 m length) for resolving structural isomers. Retention indices and comparison with 37-component FAME standards (e.g., decanoate to stearate esters) enhance identification reliability. Methanolic HCl transesterification protocols are advised for derivatization .

Q. How should researchers address challenges in saponifying this compound intermediates?

- Answer : Saponification with LiOH in methanol (80% yield) is optimal. Electrophilic carbonyl groups in ester intermediates can react with strong bases (e.g., n-BuLi), necessitating prior saponification to avoid side reactions. Lower yields in the Corey-Fuchs route arise from incomplete deprotection .

Advanced Research Questions

Q. How can contradictory synthetic yields between the Corey-Fuchs and Ohira-Bestmann methods be systematically analyzed?

- Answer : Contradictions stem from divergent reaction mechanisms:

- The Corey-Fuchs route requires ester saponification before alkyne formation, introducing additional steps and yield losses.

- The Ohira-Bestmann method bypasses this via direct alkyne synthesis, preserving ester functionality. Statistical comparison of step economy (e.g., 34% vs. 81% yields over steps) highlights reagent compatibility as a critical variable .

Q. What strategies enable bioorthogonal functionalization of this compound for metabolic labeling in mycobacteria?

- Answer : The ester can be coupled to trehalose via DCC/DMAP-mediated esterification to create O-AlkTMM, a probe for mycomembrane labeling. Key considerations include:

- Avoiding nucleophilic interference by using per-O-silylation for selective deprotection.

- Acidic deprotection (TFA) post-esterification to retain alkyne reactivity. This design allows dual labeling of inner/outer mycomembrane leaflets in M. smegmatis .

Q. How can synthetic routes be optimized to minimize side reactions during alkyne formation?

- Answer : Key optimizations include:

- Reagent Selection : Ohira-Bestmann over Corey-Fuchs to avoid ester-incompatible conditions.

- Protection-Deprotection : Silylation (e.g., TBS) of hydroxyl groups in δ-valerolactone-derived intermediates prevents unwanted cyclization.

- Step Economy : Integrating esterification and alkyne formation into fewer steps (e.g., 4-step Ohira-Bestmann route) reduces intermediate purification losses .

Q. What methodologies enable the use of this compound in HDAC inhibitor design?

- Answer : The alkyne moiety facilitates click chemistry for isoxazole ring formation via nitrile oxide cycloaddition. Steps include:

- Coupling heteroaromatic amines (e.g., 2-amino-4-phenylthiazole) under peptide conditions (HBTU/DMAP).

- Cycloaddition with nitrile oxides to yield isoxazole-carboxylic acid ethyl esters.

- Final hydroxamic acid formation via hydroxylamine/KOH treatment for Zn-chelating HDAC inhibition .

Data Analysis and Experimental Design

Q. How should researchers validate GC-MS data for this compound in complex matrices?

- Answer : Use internal standards (e.g., undecanoic acid methyl ester) for quantification. Validate retention times against certified FAME mixes (e.g., 37-component blend) and confirm peak purity via spectral matching (≥90% similarity to Wiley/NIST libraries). Adjust oven ramp rates (e.g., 1°C/min) to resolve co-eluting esters .

Q. What statistical approaches are suitable for comparing synthetic route efficiencies?

- Answer : Apply ANOVA to yield data across replicates (n ≥ 3), with post-hoc Tukey tests to identify significant differences (p < 0.05) between methods. Step economy can be modeled via reaction mass efficiency (RME) calculations, incorporating solvent use and purification losses .

Conflict Resolution in Published Data

Q. How can discrepancies in reported yields for this compound synthesis be resolved?

- Answer : Cross-validate protocols using shared starting materials (e.g., ε-caprolactone) under identical conditions (solvent, temperature). Contradictions often arise from:

- Catalyst Purity : Trace moisture in LiHMDS reduces alkyne yields.

- Chromatographic Methods : Inadequate GC resolution may overestimate purity. Re-analyze products via ¹H NMR (δ 2.1–2.3 ppm for alkyne protons) for absolute quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.